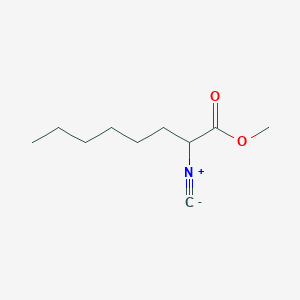

Methyl 2-isocyanooctanoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-isocyanooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-5-6-7-8-9(11-2)10(12)13-3/h9H,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIXWGJZEMHORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374795 | |

| Record name | Methyl 2-isocyanooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-71-3 | |

| Record name | Methyl 2-isocyanooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Isocyanooctanoate

Strategies for the Construction of the Isocyanide Moiety

The formation of the isocyanide group is a critical step in the synthesis of methyl 2-isocyanooctanoate. This functionality is typically introduced from a corresponding primary amine, most commonly via the dehydration of an intermediate formamide.

Dehydration Routes from Formamides

The dehydration of N-substituted formamides is the most prevalent method for the synthesis of isocyanides. This transformation involves the removal of a molecule of water from the formamide group (-NHCHO) to yield the isocyanide group (-N≡C). The precursor, N-(1-methoxycarbonylheptyl)formamide, can be prepared from the corresponding α-amino acid, methyl 2-aminooctanoate, through formylation.

A variety of dehydrating agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial to maximize yield and minimize side reactions. Common dehydrating agents include phosphorus oxychloride (POCl₃), diphosgene (trichloromethyl chloroformate), and tosyl chloride (TsCl) in the presence of a base. nih.govorganic-chemistry.org

Table 1: Representative Dehydrating Agents and Conditions for the Synthesis of Isocyanides from Formamides

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| POCl₃ | Triethylamine | Dichloromethane | 0 | 85-98 | nih.gov |

| Diphosgene | N-Methylmorpholine | Dichloromethane | -20 to 0 | 90-95 | researchgate.net |

| TsCl | Pyridine | Toluene | Reflux | 70-85 | researchgate.net |

This table presents generalized conditions and yields for the dehydration of formamides to isocyanides and may not be specific to methyl 2-isocyanooctanoate.

The mechanism of dehydration with phosphorus oxychloride, a commonly used reagent, involves the activation of the formamide oxygen by POCl₃, followed by elimination facilitated by a tertiary amine base to form the isocyanide. nih.gov

Isocyanide Formation via Organometallic Intermediates

While less common for the direct synthesis of α-isocyano esters from simple alkanoates, organometallic chemistry offers potential routes to the isocyanide moiety. One conceptual approach involves the use of organometallic reagents to introduce the isocyanide group or a precursor. For instance, a hypothetical route could involve the reaction of a metalated derivative of methyl octanoate (B1194180) at the α-position with a reagent that can deliver the isocyanide functionality. However, such methods are not well-established for this specific class of compounds.

More established organometallic approaches in isocyanide chemistry often involve the use of metal catalysts to facilitate reactions of the isocyanide group itself, such as insertion reactions, rather than its formation.

Esterification Techniques for Methyl Alkyl Carboxylates

The methyl ester group in methyl 2-isocyanooctanoate can be introduced either before or after the formation of the isocyanide moiety. The choice of strategy depends on the stability of the isocyanide group to the esterification conditions.

Direct Esterification and Transesterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (2-isocyanooctanoic acid) with an alcohol (methanol) in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Table 2: Typical Conditions for Direct Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Typical Yield (%) |

|---|---|---|---|---|

| Aliphatic Carboxylic Acid | Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | 85-95 |

| Aliphatic Carboxylic Acid | Methanol | HCl (gas) | Room Temp to Reflux | 80-90 |

This table presents generalized conditions and yields for direct esterification and may not be specific to 2-isocyanooctanoic acid.

Transesterification is another viable method, where an existing ester (e.g., ethyl 2-isocyanooctanoate) is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. This method is particularly useful if a different ester of the target molecule is more readily available.

Alkylation of Carboxylic Acid Salts

An alternative strategy for forming the ester involves the alkylation of a carboxylate salt. In this approach, 2-isocyanooctanoic acid would first be deprotonated with a suitable base to form the corresponding carboxylate salt. This salt is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the methyl ester. This method is often advantageous under milder, non-acidic conditions which can be beneficial for sensitive functional groups like the isocyanide.

A highly relevant strategy for the construction of the entire carbon skeleton is the alkylation of an isocyanoacetate ester. For example, the enolate of methyl isocyanoacetate can be generated using a strong base and then alkylated with a suitable haloalkane, such as 1-bromohexane, to introduce the hexyl side chain.

Table 3: Representative Examples of Alkylation of Methyl Isocyanoacetate

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Benzyl Bromide | NaH | THF/DMF | 0 to Room Temp | 80-95 |

| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 75-90 |

This table presents generalized conditions and yields for the alkylation of methyl isocyanoacetate and may not be specific to the synthesis of methyl 2-isocyanooctanoate.

Convergent and Divergent Synthesis Strategies for the Hybrid Structure

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages of the synthesis. A prominent example of a convergent approach that can be applied to the synthesis of α-isocyano esters is the Ugi four-component reaction (U-4CR). mdpi.comnih.gov In a hypothetical Ugi reaction to form a precursor to methyl 2-isocyanooctanoate, one could combine heptanal, an amine, a source of cyanide (which would be incorporated into the isocyanide), and a carboxylic acid component. Subsequent modification would be required to install the methyl ester. The Ugi reaction is highly efficient in building molecular complexity in a single step from simple starting materials. mdpi.comnih.gov

Table 4: Generalized Ugi Four-Component Reaction

| Aldehyde/Ketone | Amine | Isocyanide | Carboxylic Acid | Product |

|---|

This table illustrates the general transformation of the Ugi reaction.

A divergent synthesis , on the other hand, involves the synthesis of a common intermediate which can then be converted into a variety of different target molecules by applying different reaction conditions. rsc.orgrsc.org For example, a common intermediate containing both a primary amine and a carboxylic acid ester could be synthesized. From this intermediate, one path could involve formylation and dehydration to yield the target methyl 2-isocyanooctanoate. An alternative path could involve, for instance, acylation of the amine with a different acylating agent to produce a different amide-ester compound. This strategy is particularly useful for creating a library of related compounds for screening purposes.

Chemo-, Regio-, and Stereoselective Synthetic Pathways

Achieving high levels of selectivity is crucial in modern organic synthesis to produce a specific isomer of a target molecule, which is particularly important for pharmaceutical applications. For Methyl 2-isocyanooctanoate, this involves controlling the formation of the chiral center at the second carbon position.

Chemo- and Regioselectivity: The primary challenge in synthesizing α-isocyanoesters is the selective introduction of the isocyanide functional group while preserving the ester moiety. The most common route involves the dehydration of the corresponding N-formyl precursor, Methyl 2-formamidooctanoate. The choice of dehydrating agent and reaction conditions is critical to prevent side reactions. Furthermore, in reactions involving multifunctional molecules, regioselectivity becomes paramount. For instance, in the allylation of isocyanoacetates using Morita-Baylis-Hillman (MBH) adducts, the reaction proceeds in a highly regiospecific SN2′ manner under mild, transition-metal-free conditions, yielding α-allylated isocyanoacetates. semanticscholar.org

Stereoselectivity: The development of stereoselective methods to control the configuration of the α-carbon is a key area of research. Catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is a powerful approach. While specific catalytic systems for Methyl 2-isocyanooctanoate are not extensively detailed in the provided literature, general strategies for analogous compounds offer significant insights. For example, the synthesis of chiral oxazolines from vinylogous isocyano esters and aldehydes has been achieved with high diastereoselectivity and enantiomeric excesses (ee) ranging from 60% to 95% using a synergistic silver/organocatalysis system. acs.orgresearchgate.net This demonstrates the potential for creating quaternary stereogenic centers in isocyanide-containing molecules. acs.org Preliminary studies on the asymmetric α-allylation of isocyanoacetates have shown that combinations of diethylzinc (ZnEt2) and chiral amino alcohols can serve as an effective asymmetric catalytic system, yielding enantioenriched products with a chiral quaternary carbon. semanticscholar.org

The table below summarizes catalytic systems used in stereoselective syntheses relevant to α-isocyanoesters.

| Catalyst System | Reactants | Product Type | Selectivity Achieved |

| Bifunctional Squaramide / Silver Oxide | Vinylogous isocyano esters and aldehydes | Chiral oxazolines | Good yields, high diastereoselectivity, 60-95% ee acs.orgresearchgate.net |

| Diethylzinc (ZnEt2) / Chiral Amino Alcohol | Isocyanoacetates and MBH adducts | α-allylated isocyanoacetate | High yield, potential for enantioenrichment semanticscholar.org |

| Copper(I) Iodide / trans-N,N'-dimethylcyclohexyldiamine | E- or Z-vinyl iodides and formamide | E- or Z-vinyl formamides (isocyanide precursors) | High stereoselectivity, minimal isomerization nsf.gov |

Green Chemistry Principles in Methyl 2-Isocyanooctanoate Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgnih.gov The synthesis of isocyanides, including Methyl 2-isocyanooctanoate, is an area where these principles can be effectively applied to improve sustainability. rsc.org

The traditional synthesis of isocyanides involves the dehydration of N-substituted formamides, often using stoichiometric amounts of hazardous reagents like phosphorus oxychloride (POCl3) or phosgene (B1210022) derivatives. rsc.orgnih.govresearchgate.net Green chemistry focuses on several key areas to improve this process:

Prevention of Waste: It is preferable to prevent waste than to treat it afterward. ajrconline.orgnih.gov This can be achieved by improving reaction efficiency and minimizing byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Less Hazardous Chemical Syntheses: Methodologies should be designed to use and generate substances with little or no toxicity. ajrconline.orgnih.gov The use of p-toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper, less toxic, and more environmentally friendly alternative to POCl3 for the dehydration of N-formamides. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. nih.govnih.gov Recent protocols have demonstrated highly efficient isocyanide synthesis under solvent-free conditions or in the presence of a recyclable base like triethylamine, which can also act as the solvent. nih.gov Mechanochemical approaches, which involve grinding solid reactants together, can also eliminate the need for bulk solvents. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov While the dehydration step is often stoichiometric, the broader synthesis of complex molecules from isocyanide building blocks heavily relies on catalysis. semanticscholar.orgnsf.gov

A comparison of different dehydrating agents for the synthesis of aliphatic isocyanides highlights the benefits of applying green chemistry principles. The E-factor, which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental impact of a chemical process.

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | E-Factor |

| Phosphorus oxychloride (POCl3) | In combination with a tertiary amine base nih.gov | Widely used, effective nih.gov | Toxic, generates significant phosphate waste | Higher |

| p-Toluenesulfonyl chloride (p-TsCl) | With a base like triethylamine or sodium carbonate rsc.orgnih.gov | Less toxic, cheaper, simplified work-up, reduced waste rsc.orgresearchgate.net | Can require purification to remove unreacted reagent nih.gov | As low as 6.45 rsc.orgresearchgate.net |

| Triphenylphosphine (PPh3) / Iodine | - | - | Generates triphenylphosphine oxide waste | Higher |

| Mechanochemical (p-TsCl / Na2CO3) | Solvent-free grinding nih.gov | Eco-friendly, avoids bulk solvents nih.gov | - | 9.5 nih.gov |

By selecting reagents like p-TsCl and employing solvent-free or mechanochemical conditions, the synthesis of isocyanides such as Methyl 2-isocyanooctanoate can be made significantly more sustainable, aligning with the core tenets of green chemistry. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Isocyanooctanoate

Isocyanide-Based Multicomponent Reactions (MCRs)

The isocyanide carbon atom can be described as having both nucleophilic and electrophilic character, which allows it to react with a combination of electrophiles and nucleophiles in a single pot. This reactivity is the cornerstone of its utility in powerful MCRs.

The Passerini three-component reaction (P-3CR) is a powerful method for synthesizing α-acyloxy carboxamides from an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid. walisongo.ac.idorganic-chemistry.org In this reaction, methyl 2-isocyanooctanoate serves as the isocyanide component.

The generally accepted mechanism involves the interaction of the carbonyl compound and the carboxylic acid, which activates the carbonyl for nucleophilic attack by the isocyanide. youtube.com This forms a nitrilium ion intermediate, which is then trapped by the carboxylate anion. A final, irreversible acyl transfer (Mumm rearrangement) yields the stable α-acyloxy amide product. wikipedia.org The reaction is typically fast and efficient, often proceeding at room temperature in aprotic solvents. organic-chemistry.org

While specific examples for methyl 2-isocyanooctanoate are not extensively documented in readily available literature, its participation in the Passerini reaction can be predicted based on this established mechanism. A representative reaction is illustrated below.

Table 1: Representative Passerini Reaction with Methyl 2-Isocyanooctanoate

| Carbonyl Component | Carboxylic Acid | Isocyanide Component | Expected Product (α-Acyloxy Carboxamide) |

| Isobutyraldehyde | Acetic Acid | Methyl 2-isocyanooctanoate | Methyl 2-(1-acetoxy-2-methylpropylcarbamoyl)octanoate |

Note: This table illustrates the expected outcome based on the known Passerini reaction mechanism.

The Ugi four-component reaction (U-4CR) is another cornerstone of isocyanide chemistry, producing α-acetamido carboxamide derivatives. This reaction brings together an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid. wikipedia.orgnih.gov The versatility of the Ugi reaction has made it a widely used tool in the synthesis of peptide-like structures and for the generation of compound libraries for drug discovery. nih.govnih.gov

The reaction mechanism begins with the formation of an imine from the amine and carbonyl compound. The carboxylic acid then protonates the imine, forming an iminium ion. This electrophilic species is attacked by the nucleophilic isocyanide carbon. wikipedia.org The resulting nitrilium ion is intercepted by the carboxylate anion, which, similar to the Passerini reaction, undergoes a Mumm rearrangement to furnish the final bis-amide product. wikipedia.org The rearrangement step is irreversible and drives the reaction to completion.

Given its functional groups, methyl 2-isocyanooctanoate is an ideal isocyanide component for the Ugi reaction.

Table 2: Representative Ugi Reaction Incorporating Methyl 2-Isocyanooctanoate

| Carbonyl Component | Amine | Carboxylic Acid | Isocyanide Component | Expected Product (α-Acetamido Carboxamide) |

| Cyclohexanone | Benzylamine | Propionic Acid | Methyl 2-isocyanooctanoate | Methyl 2-((N-benzyl-1-(propionylamino)cyclohexyl)carbamoyl)octanoate |

Note: This table illustrates the expected outcome based on the known Ugi reaction mechanism.

The unique electronic structure of the isocyanide group allows it to participate in various cycloaddition reactions. These reactions are powerful methods for constructing cyclic and heterocyclic systems. libretexts.orgnovapublishers.com For example, isocyanides can react in [4+2] and [3+2] cycloadditions. In a formal [4+2] cycloaddition, such as the Diels-Alder reaction, the isocyanide can act as a dienophile. Transition metal catalysis can also facilitate cycloadditions that are otherwise thermally challenging. williams.edu In 1,3-dipolar cycloadditions, the isocyanide can react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. novapublishers.com

Condensation reactions involving the activated α-methylene group (the carbon adjacent to the isocyano group) are also feasible. The isocyano group activates this position, making the protons acidic and allowing for deprotonation by a base. The resulting carbanion can then act as a nucleophile in reactions analogous to aldol (B89426) or Claisen condensations.

Reactions of the Ester Functional Group

The methyl ester portion of methyl 2-isocyanooctanoate undergoes reactions typical of carboxylic acid derivatives, primarily nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.org

In nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent departure of the leaving group (in this case, a methoxide (B1231860) ion, -OCH₃) results in the formation of a new carbonyl compound. libretexts.orglibretexts.org

A common example is saponification, the hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide) to yield a carboxylate salt, which can be protonated to give the corresponding carboxylic acid. Another example is transesterification, where reaction with an alcohol in the presence of an acid or base catalyst replaces the methyl group with a different alkyl group. masterorganicchemistry.com

Table 3: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Nucleophile/Reagent | Catalyst | Expected Product |

| Saponification (Hydrolysis) | Water / NaOH | - | Sodium 2-isocyanooctanoate |

| Transesterification | Ethanol (C₂H₅OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 2-isocyanooctanoate |

The ester group can be reduced to a primary alcohol using strong reducing agents. A typical reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an aprotic solvent like diethyl ether or tetrahydrofuran. This reaction converts the methyl ester of methyl 2-isocyanooctanoate into 2-isocyanooctan-1-ol. Care must be taken as the reducing agent can potentially react with the isocyanide group as well.

Transamidation is a form of nucleophilic acyl substitution where an amine acts as the nucleophile to convert the ester into an amide. This reaction typically requires heating or catalysis and involves the displacement of the methoxide leaving group by the amine. For instance, reacting methyl 2-isocyanooctanoate with a primary amine like propylamine (B44156) would yield N-propyl-2-isocyanooctanamide. Amides are generally less reactive than esters, making this transformation thermodynamically favorable, although it can be slow. libretexts.org

Table 4: Representative Reduction and Transamidation Reactions

| Reaction Type | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Isocyanooctan-1-ol |

| Transamidation | Propylamine (CH₃CH₂CH₂NH₂) | N-Propyl-2-isocyanooctanamide |

Reactivity of the Alpha-Carbon and Alkyl Chain

The chemical behavior of methyl 2-isocyanooctanoate is dictated by the electronic properties of the isocyano and ester functionalities, as well as the presence of the eight-carbon alkyl chain.

The proton on the α-carbon of methyl 2-isocyanooctanoate is acidic due to the electron-withdrawing nature of both the adjacent isocyano and methoxycarbonyl groups. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position.

This reactivity is analogous to that of the well-studied methyl isocyanoacetate. acs.orgnih.gov For instance, in the presence of a base, methyl 2-isocyanooctanoate can undergo aldol-type reactions with aldehydes and ketones to furnish β-hydroxy-α-isocyano esters. These products can subsequently be converted to valuable β-hydroxy-α-amino acids. Similarly, Mannich-type reactions with imines can provide access to α,β-diamino acid derivatives. rsc.org

The general scheme for the base-mediated α-functionalization is as follows:

Scheme 1: General Reaction for Alpha-Functionalization of Methyl 2-Isocyanooctanoate

R'

|

R-CH-C≡N + E⁺ -> R-C-C≡N

| |

CO₂Me CO₂Me

(Carbanion) (Functionalized Product)

Where R is the hexyl group of the octyl chain, and E⁺ is an electrophile.

The choice of base and reaction conditions is crucial for the successful and selective α-functionalization. Common bases employed for the deprotonation of related isocyanoacetates include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium carbonate. The reactivity of the carbanion can be tuned by the choice of counterion and solvent.

Table 1: Representative Electrophiles for Alpha-Functionalization

| Electrophile Class | Specific Example | Product Type |

| Aldehydes | Benzaldehyde | β-Hydroxy-α-isocyano ester |

| Ketones | Acetone | β-Hydroxy-α-isocyano ester |

| Imines | N-Benzylidenemethylamine | α,β-Diamino acid derivative |

| Alkyl Halides | Benzyl bromide | α-Alkylated-α-isocyano ester |

While the α-carbon is the primary site for ionic reactions, the octyl chain of methyl 2-isocyanooctanoate can participate in radical and photochemical reactions. The C-H bonds along the saturated alkyl chain are susceptible to abstraction by highly reactive radical species, which can be generated photochemically or through the use of radical initiators.

Photochemical excitation of the isocyano or ester group, or the use of a photosensitizer, can lead to the formation of radical intermediates. beilstein-journals.org For example, in the presence of a suitable hydrogen abstractor in its excited state, a hydrogen atom can be removed from the octyl chain, generating a carbon-centered radical. This radical can then undergo a variety of subsequent reactions, including:

Intramolecular cyclization: If the radical is formed at an appropriate position (e.g., C5 or C6), it can cyclize onto the isocyano group or another part of the molecule to form cyclic products.

Intermolecular reactions: The alkyl radical can be trapped by other radical species or react with unsaturated compounds.

Oxidation: In the presence of an oxidant, the radical can be oxidized to a carbocation, which can then undergo further transformations.

The regioselectivity of hydrogen abstraction along the octyl chain is dependent on the stability of the resulting radical, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds.

Table 2: Potential Radical Reactions of the Octyl Chain

| Reaction Type | Initiator/Conditions | Potential Product |

| Hydrogen Abstraction | Radical Initiator (e.g., AIBN), heat | Alkyl radical intermediate |

| Photochemical Bromination | N-Bromosuccinimide, light | Bromo-substituted octyl chain |

| Cyclization | Photolysis, sensitizer | Cyclic amino acid precursor |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving methyl 2-isocyanooctanoate is crucial for optimizing reaction conditions and controlling product selectivity.

Computational studies on related isocyanate and isocyanoacetate reactions have provided valuable insights into their reaction mechanisms. nethouse.ru For instance, in the addition of alcohols to isocyanates, a concerted mechanism involving a cyclic transition state is often proposed. nethouse.ru

For the α-functionalization of methyl 2-isocyanooctanoate, the key step is the nucleophilic attack of the carbanion on the electrophile. The geometry of the transition state for this step determines the stereochemical outcome of the reaction, particularly when new stereocenters are formed. In catalyzed reactions, the catalyst plays a crucial role in organizing the transition state assembly to favor the formation of one stereoisomer over others. nih.govrsc.org

For example, in the gold-catalyzed aldol reaction of methyl isocyanoacetate, the enantiodetermining transition states have been studied to understand the origin of stereoselectivity. acs.org Similar principles would apply to methyl 2-isocyanooctanoate, where the bulky octyl group might influence the conformational preferences of the transition state.

Catalysis is instrumental in controlling the reactivity and selectivity of transformations involving methyl 2-isocyanooctanoate. Both homogeneous and heterogeneous catalysts have been shown to be effective for reactions of analogous isocyanoacetates. acs.orglumenlearning.com

Homogeneous Catalysis: Soluble metal complexes, particularly those of gold, silver, and copper, are effective catalysts for aldol and Mannich-type reactions of isocyanoacetates. acs.orgnih.govrsc.org These catalysts can act as Lewis acids, activating the electrophile towards nucleophilic attack. Chiral ligands can be employed to induce enantioselectivity, leading to the formation of optically active products. For instance, a binary catalyst system consisting of a cinchona-derived aminophosphine (B1255530) and a silver salt has been used for the highly enantio- and diastereoselective aldol addition of isocyanoacetates to ketones. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of ease of separation and recyclability. acs.org For example, gold nanoparticles supported on mesoporous silica (B1680970) have been shown to catalyze the aldol reaction of methyl isocyanoacetate with high yield and diastereoselectivity. acs.org The solid support can also influence the reaction by providing a specific microenvironment for the catalytic transformation.

The choice of catalyst can significantly impact the reaction outcome. For example, in the aldol reaction of methyl isocyanoacetate, gold nanoparticles were found to give the highest yield and diastereoselectivity compared to palladium, rhodium, or platinum nanoparticles. acs.org

Table 3: Catalytic Systems for Isocyanoacetate Reactions

| Catalyst Type | Metal/Ligand | Reaction Type | Role of Catalyst |

| Homogeneous | Au(I) complexes | Aldol Reaction | Lewis acid activation, stereocontrol acs.org |

| Homogeneous | Ag₂O / Chiral Aminophosphine | Aldol Reaction | Lewis acid activation, enantiocontrol nih.gov |

| Heterogeneous | Au NPs on SBA-15 | Aldol Reaction | Enhanced reactivity and selectivity, recyclability acs.org |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Isocyanooctanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. auremn.org.br For Methyl 2-isocyanooctanoate, a combination of one-dimensional and multi-dimensional NMR experiments is necessary to unambiguously assign all proton and carbon signals and to probe its conformational preferences.

Multi-dimensional NMR experiments are crucial for establishing the covalent framework of Methyl 2-isocyanooctanoate by revealing through-bond scalar couplings.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Methyl 2-isocyanooctanoate, COSY would reveal the entire spin system of the octanoate (B1194180) chain, showing correlations from the proton at the C2 position (α- to the carbonyl and isocyano groups) through to the terminal methyl group (C8).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon atoms to which they are directly attached. ustc.edu.cn This allows for the unambiguous assignment of each carbon atom in the alkyl chain and the methoxy (B1213986) group that has an attached proton. mdpi.comscience.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is key to assembling the complete molecular structure by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. ustc.edu.cnscielo.br It provides crucial connectivity information across quaternary carbons or heteroatoms. scielo.br For Methyl 2-isocyanooctanoate, HMBC would show correlations from the methoxy protons to the ester carbonyl carbon, from the C2 proton to the ester carbonyl and the isocyano carbon, and from the C3 protons to the C2 carbon and the isocyano carbon, thus confirming the placement of both functional groups. science.gov

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for Methyl 2-isocyanooctanoate, based on data from similar alkyl esters and isocyanides. acs.orgchemicalbook.comorganicchemistrydata.org

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| -N≡C | ~160 (t) | - | H2 → -N≡C |

| C1 (C=O) | ~168 | - | H2 → C1, OCH₃ → C1 |

| C2 | ~58 | ~4.0 (dd) | H3 → C2, H4 → C2 |

| C3 | ~32 | ~1.8 (m) | H2 → C3, H4 → C3, H5 → C3 |

| C4 | ~28 | ~1.4 (m) | H2 → C4, H3 → C4, H5 → C4, H6 → C4 |

| C5 | ~27 | ~1.3 (m) | H3 → C5, H4 → C5, H6 → C5, H7 → C5 |

| C6 | ~29 | ~1.3 (m) | H4 → C6, H5 → C6, H7 → C6, H8 → C6 |

| C7 | ~22 | ~1.3 (m) | H5 → C7, H6 → C7, H8 → C7 |

| C8 | ~14 | ~0.9 (t) | H6 → C8, H7 → C8 |

| OCH₃ | ~52 | ~3.7 (s) | - |

The bond between a chiral carbon and an isocyano group can exhibit restricted rotation, leading to the existence of different conformers (rotamers) that may be observable by NMR spectroscopy. niscpr.res.insemanticscholar.org Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of such conformational changes and determine the energy barriers separating the different states. niscpr.res.innih.gov

In the case of Methyl 2-isocyanooctanoate and its derivatives, particularly those with bulky substituents, hindered rotation around the C2-NC bond could lead to the broadening and eventual coalescence of NMR signals as the temperature is changed. semanticscholar.orgresearchgate.net By analyzing the line shapes of the spectra at various temperatures, one can calculate the rate of exchange (k) and the free energy of activation (ΔG‡) for the rotational process. niscpr.res.inresearchgate.net For instance, studies on γ-spiroiminolactones derived from isocyanides have successfully used DNMR to quantify the rotational energy barriers around the aryl-nitrogen single bond. niscpr.res.inresearchgate.net

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Coalescence Temperature (Tc) | ~298 K (25 °C) | The temperature at which two exchanging signals merge into a single broad peak. niscpr.res.in |

| Frequency Separation (Δν) | 50 Hz | The difference in chemical shift (in Hz) between the two signals at low temperature (slow exchange). |

| Rate Constant at Tc (kc) | ~111 s-1 | The rate of rotation at the coalescence temperature, calculated using the equation k = πΔν/√2. niscpr.res.in |

| Free Energy of Activation (ΔG‡) | ~60 kJ/mol | The energy barrier to rotation, calculated from Tc and kc. semanticscholar.orgresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying functional groups and analyzing bonding within a molecule. uc.edu IR and Raman are often complementary, as a vibrational mode that is weak or inactive in one technique may be strong in the other. mt.comsmacgigworld.com

Methyl 2-isocyanooctanoate possesses two highly characteristic functional groups that give rise to strong and easily identifiable peaks in its vibrational spectra.

Isocyanide Group (-N≡C): The isocyanide group exhibits a very strong and sharp stretching vibration (νN≡C) in the IR spectrum, typically appearing in the range of 2110-2170 cm⁻¹. mdpi.commdpi.com This region of the spectrum is often free from other absorptions, making the isocyanide stretch an excellent diagnostic peak. remspec.com The position of this band can be sensitive to the electronic environment and solvent polarity. mdpi.comarxiv.org In Raman spectroscopy, this vibration is also active. mt.com

Ester Group (-COOCH₃): The ester functional group is characterized by two main stretching vibrations. The most prominent is the carbonyl stretch (νC=O), which appears as a very strong absorption in the IR spectrum, typically around 1735-1750 cm⁻¹ for saturated aliphatic esters. mdpi.comresearchgate.net The second characteristic region involves the C-O stretching vibrations, which usually appear as two coupled absorptions between 1300 and 1000 cm⁻¹. researchgate.net These vibrations are also Raman active. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Isocyanide (-N≡C) | Stretching (νN≡C) | 2140 - 2150 | Strong, Sharp | Strong |

| Ester (C=O) | Stretching (νC=O) | 1735 - 1750 | Very Strong | Medium |

| Ester (C-O) | Asymmetric Stretch (νas(C-O-C)) | 1250 - 1150 | Strong | Weak |

| Symmetric Stretch (νs(C-O-C)) | 1150 - 1000 | Medium | Medium-Strong | |

| Alkyl (C-H) | Stretching (νC-H) | 2850 - 3000 | Medium-Strong | Strong |

In situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful process analytical technology for monitoring chemical reactions in real-time. researchgate.netmt.com This technique allows for the continuous tracking of reactant consumption and product formation without the need for sampling. remspec.commt.com

For the synthesis or subsequent reaction of Methyl 2-isocyanooctanoate, in situ IR would be highly effective. The strong, isolated absorbance of the isocyanide group around 2140 cm⁻¹ serves as an ideal spectroscopic marker. remspec.comresearchgate.net

Monitoring Synthesis: In a reaction to synthesize Methyl 2-isocyanooctanoate (e.g., from the corresponding formamide), the progress could be monitored by observing the appearance and increase in the intensity of the νN≡C peak over time.

Monitoring Subsequent Reactions: In multicomponent reactions where the isocyanide is a reactant (e.g., Passerini or Ugi reactions), the reaction progress can be tracked by monitoring the disappearance of the νN≡C peak. mdpi.com Simultaneously, the appearance of new peaks, such as the amide carbonyl in an Ugi product, can be observed, providing a comprehensive kinetic profile of the transformation. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and High-Resolution Mass Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and deducing structural features based on fragmentation patterns. researchgate.net

For Methyl 2-isocyanooctanoate, Electron Ionization (EI) would generate a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound. The fragmentation of this molecular ion is dictated by the functional groups present.

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters. libretexts.orglibretexts.org This can result in the loss of the methoxy radical (•OCH₃, 31 Da) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the β-bond. libretexts.orglibretexts.org This would result in the elimination of a neutral alkene (in this case, pentene) and the formation of a radical cation.

Cleavage of the Alkyl Chain: The long alkyl chain can fragment, typically leading to a series of peaks separated by 14 Da (CH₂). libretexts.org

Isocyanide Fragmentation: The isocyano group can lead to the loss of HCN (27 Da) or related fragments from various ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion and its key fragments, allowing for the unambiguous determination of their elemental compositions. semanticscholar.orgresearchgate.net

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 183 | [C₁₀H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [M - OCH₃]⁺ | α-cleavage, loss of methoxy radical. docbrown.info |

| 124 | [M - COOCH₃]⁺ | α-cleavage, loss of methoxycarbonyl radical. docbrown.info |

| 113 | [C₇H₁₃N]⁺˙ | Cleavage of ester group. |

| 100 | [C₄H₆NO₂]⁺˙ | McLafferty Rearrangement (loss of C₅H₁₀). libretexts.org |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation (butyl cation). docbrown.info |

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are soft ionization techniques paramount in mass spectrometry for analyzing organic compounds with minimal fragmentation. wikipedia.orgfrontiersin.org

Electrospray Ionization (ESI-MS): This technique is particularly suited for polar and thermally labile molecules. In a hypothetical ESI-MS analysis of Methyl 2-isocyanooctanoate, the molecule would typically be detected as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass spectrum would allow for the determination of the elemental composition with high accuracy.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a valuable tool for the analysis of a wide range of organic molecules, often producing singly charged ions which simplifies spectral interpretation. nih.gov For Methyl 2-isocyanooctanoate, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) would be used. researchgate.net The resulting spectrum would primarily show the molecular ion peak, providing a clear indication of the molecular weight. d-nb.info

A hypothetical comparison of expected ions in ESI-MS and MALDI-MS for Methyl 2-isocyanooctanoate is presented below.

| Ionization Technique | Analyte | Matrix/Solvent System | Observed Ions (Hypothetical m/z) | Ion Type |

| ESI-MS | Methyl 2-isocyanooctanoate | Methanol (B129727)/Water with 0.1% Formic Acid | 184.1332 | [M+H]⁺ |

| ESI-MS | Methyl 2-isocyanooctanoate | Methanol/Water with 0.1% Formic Acid | 206.1151 | [M+Na]⁺ |

| MALDI-MS | Methyl 2-isocyanooctanoate | α-Cyano-4-hydroxycinnamic acid | 183.1259 | [M]⁺ |

| MALDI-MS | Methyl 2-isocyanooctanoate | α-Cyano-4-hydroxycinnamic acid | 206.1151 | [M+Na]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This method provides invaluable information for the structural confirmation of compounds like Methyl 2-isocyanooctanoate.

In a hypothetical MS/MS experiment, the protonated molecule of Methyl 2-isocyanooctanoate ([M+H]⁺, m/z 184.1332) would be selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed in the second mass analyzer. The fragmentation pattern would be characteristic of the molecule's structure, allowing for unambiguous identification.

Key hypothetical fragmentation pathways for the [M+H]⁺ ion of Methyl 2-isocyanooctanoate are outlined below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 184.1332 | 152.1070 | 32.0262 | Loss of methanol (CH₃OH) |

| 184.1332 | 125.1172 | 59.0160 | Loss of the methoxycarbonyl group (COOCH₃) |

| 184.1332 | 98.0961 | 86.0371 | Cleavage of the hexyl chain |

| 152.1070 | 96.0808 | 56.0262 | Loss of ethene from the octyl chain after initial methanol loss |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of Methyl 2-isocyanooctanoate itself might be challenging, derivatives could be synthesized to facilitate crystallization. scirp.orgnih.gov

Should a suitable crystalline derivative be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. researchgate.netnih.gov This technique would also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.

A hypothetical table of crystallographic data for a derivative of Methyl 2-isocyanooctanoate is presented below.

| Parameter | Hypothetical Value for a Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are studied)

Methyl 2-isocyanooctanoate possesses a chiral center at the C2 position. Therefore, its enantiomers can be distinguished using chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the stereochemistry of chiral molecules. mdpi.comrsc.org

If chiral derivatives of Methyl 2-isocyanooctanoate were synthesized and separated, ECD and VCD spectroscopy, in conjunction with quantum chemical calculations, could be used to assign the absolute configuration of each enantiomer. The experimental spectra would be compared to the theoretically predicted spectra for the (R) and (S) configurations to make a definitive assignment.

A hypothetical summary of chiroptical data for the enantiomers of a Methyl 2-isocyanooctanoate derivative is shown below.

| Technique | Enantiomer | Solvent | Observed Feature (Hypothetical) | Interpretation |

| ECD | Enantiomer 1 | Methanol | Positive Cotton effect at 210 nm | Corresponds to a specific electronic transition, sign determines configuration |

| ECD | Enantiomer 2 | Methanol | Negative Cotton effect at 210 nm | Mirror image spectrum confirms enantiomeric relationship |

| VCD | Enantiomer 1 | CDCl₃ | Positive band at 1740 cm⁻¹ (C=O stretch) | Correlates to the (R) or (S) configuration based on theoretical calculations |

| VCD | Enantiomer 2 | CDCl₃ | Negative band at 1740 cm⁻¹ (C=O stretch) | Opposite sign confirms the other enantiomer |

Theoretical and Computational Chemistry Studies of Methyl 2 Isocyanooctanoate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org This method is widely used for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest electronic energy of the molecule. researchgate.netyoutube.com

For Methyl 2-isocyanooctanoate, a typical DFT study would begin by optimizing the molecular geometry. This process iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the system. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, which combines elements of Hartree-Fock theory with density functional approximations, and a basis set like 6-31G(d,p) or larger to describe the atomic orbitals. arxiv.orgnih.gov The result of this optimization is a stable, low-energy conformation of the molecule. This optimized structure is the starting point for predicting various properties, including vibrational frequencies (IR spectroscopy) and NMR chemical shifts. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Molecular Optimization This table is for illustrative purposes and shows common combinations used in computational chemistry.

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | General-purpose geometry optimization and frequency calculations. |

| M06-2X | 6-311+G(d,p) | Improved accuracy for non-covalent interactions and thermochemistry. |

| ωB97X-D | def2-TZVP | Good for long-range interactions and general property prediction. |

| PBE0 | cc-pVTZ | Often used for higher accuracy electronic property calculations. |

While DFT is highly efficient, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods are derived directly from quantum mechanical principles without the empirical parameters often found in DFT functionals. Common ab initio techniques include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T).

For Methyl 2-isocyanooctanoate, these high-level calculations are typically performed on the geometry previously optimized using DFT. This "single-point energy" calculation provides a very accurate value for the molecule's electronic energy in its stable form. bioanalyticalresearch.com Such precise energy calculations are crucial for determining thermodynamic properties like heats of formation and for calculating reaction energies and activation barriers with high confidence. bioanalyticalresearch.comnih.gov Comparing the energies of different conformers or isomers allows for a reliable prediction of their relative stabilities.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the molecule as a collection of atoms connected by springs (representing bonds), governed by a set of classical mechanics equations known as a force field.

An MD simulation of Methyl 2-isocyanooctanoate would place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), to mimic solution conditions. mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated, revealing how the molecule behaves dynamically. mdpi.com This approach is invaluable for:

Conformational Analysis: The long octanoate (B1194180) chain and rotatable bonds in Methyl 2-isocyanooctanoate allow it to adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most populated shapes and the energy barriers between them. mdpi.com

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions between the solute and solvent, or between multiple solute molecules. nih.govresearchgate.netdntb.gov.ua This can reveal information about how the ester and isocyano groups form hydrogen bonds or engage in dipole-dipole interactions, which governs solubility and aggregation behavior. mdpi.comnih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. beilstein-journals.org A key point on this path is the transition state: the highest energy structure that must be overcome for the reaction to proceed. uni-giessen.de

For a reaction involving Methyl 2-isocyanooctanoate, such as a cycloaddition at the isocyano group or hydrolysis of the ester, computational methods (primarily DFT) can be used to:

Locate the Transition State (TS) Structure: Specialized algorithms search the potential energy surface for the saddle point corresponding to the TS. arxiv.org

Verify the Transition State: A frequency calculation must be performed on the located TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net

Calculate the Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (Ea), a critical factor determining the reaction rate.

Understanding the geometry and energy of the transition state provides deep insight into the reaction mechanism, helping to explain stereochemical outcomes and the influence of catalysts. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or identify the structure of a molecule.

NMR Chemical Shifts: After a reliable geometry has been obtained via DFT optimization, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. comporgchem.com The accuracy of these predictions has improved significantly, often allowing for confident assignment of experimental spectra. nih.govnih.gov For flexible molecules like Methyl 2-isocyanooctanoate, it is often necessary to calculate the spectra for several low-energy conformers and average them based on their predicted Boltzmann population to get a result that matches experimental values observed in solution. liverpool.ac.uk

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Methyl 2-isocyanooctanoate Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) with a solvent model. Values are illustrative.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 168.5 |

| N≡C (isocyano) | 160.2 |

| O-C H₃ (methyl ester) | 52.8 |

| C2 (alpha-carbon) | 58.1 |

| C3-C7 (chain methylenes) | 22.5 - 31.5 |

| C8 (terminal methyl) | 14.0 |

IR Frequencies: The same quantum chemical calculation that verifies a stable structure (by ensuring all vibrational frequencies are real) also provides a predicted infrared spectrum. youtube.com The calculated frequencies correspond to the molecule's fundamental vibrational modes. These theoretical frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to account for approximations in the method and anharmonicity. This allows for direct comparison with experimental IR spectra, aiding in the identification of key functional groups. masterorganicchemistry.comyoutube.com

Table 3: Predicted Key IR Frequencies for Methyl 2-isocyanooctanoate Calculated using a representative DFT method (e.g., B3LYP/6-31G(d,p)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Isocyano (N≡C) Stretch | ~2145 | Strong, Sharp |

| Ester Carbonyl (C=O) Stretch | ~1740 | Strong |

| C-O Stretch | ~1200 | Strong |

| sp³ C-H Stretch | 2850-3000 | Medium-Strong |

Computational Design of Novel Methyl 2-Isocyanooctanoate Derivatives

Computational methods enable the in silico design and evaluation of new molecules before undertaking costly and time-consuming laboratory synthesis. Starting with the Methyl 2-isocyanooctanoate scaffold, researchers can propose structural modifications to tune its properties. For example, one could investigate:

Changing the length or branching of the alkyl chain to modify lipophilicity.

Replacing the methyl group on the ester with other alkyl or aryl groups to alter steric hindrance or electronic properties.

Adding substituents to the octanoate chain to influence reactivity or conformational preference.

For each proposed derivative, the computational techniques described above (DFT, MD, etc.) can be used to predict its stability, reactivity, and spectroscopic signatures. This high-throughput screening approach allows scientists to prioritize the most promising candidates for synthesis, accelerating the discovery of new compounds with desired functionalities for applications in materials science or medicinal chemistry. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl 2-isocyanooctanoate |

Applications of Methyl 2 Isocyanooctanoate in Synthetic Chemistry and Materials Science

Methyl 2-Isocyanooctanoate as a Key Building Block for Complex Molecule Synthesis

Methyl 2-isocyanooctanoate serves as a foundational component in the synthesis of intricate organic molecules. The compound's structure, featuring both a reactive isocyanide group and an ester moiety, allows it to participate in a wide array of chemical transformations. The isocyanide carbon exhibits a unique amphiphilic nature, capable of acting as both a nucleophile and an electrophile, which is central to its utility in forming multiple carbon-carbon and carbon-heteroatom bonds in a single step. This reactivity is harnessed in the construction of a variety of molecular scaffolds.

Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Imidazoles, Thiazoles, Pyrroles)

The synthesis of five-membered heterocyclic rings is a prominent application of α-isocyano esters like Methyl 2-isocyanooctanoate. These heterocycles are core components of many natural products and pharmaceuticals.

Oxazoles: Methyl 2-isocyanooctanoate can be used to synthesize 4,5-disubstituted oxazoles. In a typical reaction, a carboxylic acid is activated in situ to form an acylpyridinium salt, which is then trapped by the deprotonated isocyanoacetate to yield the oxazole ring after cyclization. This method is highly efficient and tolerates a wide range of functional groups. Another approach involves a multicomponent synthesis where an aldehyde, an amine, and an α-isocyanoacetate react to form 5-methoxyoxazoles.

Imidazoles: The Van Leusen Imidazole Synthesis is a classic method for forming imidazole rings. This reaction involves the cycloaddition of an aldimine with an isocyanide that possesses an acidic α-proton and a good leaving group, such as the tosyl group in tosylmethyl isocyanide (TosMIC). The principles of this reaction are applicable to Methyl 2-isocyanooctanoate, where it can react with aldimines generated in situ from an aldehyde and an amine to produce highly substituted imidazoles. The isocyanoacetate serves as a "C2N1" synthon in this transformation.

Thiazoles: Isocyanide-based multicomponent reactions provide a direct route to thiazole-containing peptidomimetics. The reaction can proceed through a Michael-type addition followed by cyclization to afford thiazole derivatives in moderate to good yields.

Pyrroles: The Van Leusen pyrrole synthesis, which traditionally uses TosMIC and an activated alkene (Michael acceptor), demonstrates a powerful [3+2] cycloaddition strategy for building the pyrrole ring. An analogous reaction with Methyl 2-isocyanooctanoate, where the isocyanoacetate acts as the three-atom component, can react with electron-deficient alkenes under basic conditions to yield polysubstituted pyrroles.

| Heterocycle | General Reaction Type | Key Reactants with Methyl 2-isocyanooctanoate |

| Oxazole | Acyl Trapping & Cyclization | Activated Carboxylic Acid, Base |

| Imidazole | Van Leusen Synthesis | Aldehyde, Amine, Base |

| Thiazole | Multicomponent Reaction | Thioamide or equivalent, Michael Acceptor |

| Pyrrole | Van Leusen [3+2] Cycloaddition | Electron-deficient Alkene, Base |

Construction of Peptidomimetics and Oligomers through MCRs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability and bioavailability. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi and Passerini reactions, are exceptionally well-suited for the synthesis of these molecules, and derivatives like Methyl 2-isocyanooctanoate are key reactants. nih.govresearchgate.netacs.org

In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide (like Methyl 2-isocyanooctanoate) combine in a one-pot synthesis to produce a di-amide or peptide-like structure. nih.gov The isocyanide's ability to act as both a nucleophile and an electrophile is central to the formation of the complex product. researchgate.net The resulting linear products can be further modified or cyclized to create constrained peptidomimetics, which are of high interest for their well-defined secondary structures. acs.org The simplicity and high convergence of MCRs make them ideal for automated synthesis platforms. researchgate.net

Role in the Generation of Chemical Libraries and Molecular Diversity

The primary goal of combinatorial chemistry is to rapidly generate large collections of structurally diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery. researchgate.netnih.gov Isocyanide-based multicomponent reactions are a cornerstone of this field because they allow for the creation of significant molecular complexity and diversity in a single, efficient step. acs.org

Methyl 2-isocyanooctanoate is an ideal building block for this purpose. In a multicomponent reaction like the Ugi reaction, each of the four components can be varied. If 10 different aldehydes, 10 amines, 10 carboxylic acids, and 10 isocyanides are used, a library of 10,000 (10^4) distinct products can theoretically be synthesized. This ability to easily introduce multiple points of diversity makes MCRs a powerful tool for exploring chemical space and identifying new lead compounds for drug development programs. researchgate.net

Precursor for Advanced Organic Materials

The unique reactivity of the isocyanide functional group extends beyond small molecule synthesis into the realm of polymer chemistry. While isocyanates are well-known in the production of polyurethanes, isocyanides offer different pathways to novel functional polymers.

Research has demonstrated that diisocyanoacetate monomers can undergo silver acetate-catalyzed polymerization to produce soluble polyimidazoles with high molecular weights in excellent yields. fiveable.me This single-component polymerization represents a significant advantage over traditional multi-component methods. The resulting polyimidazoles can be post-functionalized to create polyelectrolytes or can incorporate moieties that exhibit aggregation-induced emission (AIE), making them promising candidates for applications in materials science and biology. fiveable.me The development of functional isocyanide-based polymers is an emerging field with potential applications in sensors, optical instruments, and biomedicine. acs.org

Catalytic Applications (if Methyl 2-isocyanooctanoate or its derivatives serve as ligands or catalysts)

Isocyanides are well-established as versatile ligands in coordination and organometallic chemistry, binding strongly to a variety of transition metals. vu.nl They are considered electron-rich analogues of carbon monoxide and can stabilize metal complexes in various oxidation states. vu.nl This property allows derivatives of Methyl 2-isocyanooctanoate to serve as ligands in catalysis.

The electronic and steric properties of isocyanide ligands can be fine-tuned to influence the activity and selectivity of a metal catalyst. For example, bulky isocyanide ligands have been shown to accelerate rhodium-catalyzed hydrosilylation reactions by facilitating the formation of a highly active monoisocyanide-rhodium species. researchgate.net Isocyanide ligands are also employed in palladium-catalyzed reactions, where they can be crucial for achieving specific chemical transformations. vu.nl The ability of isocyanides to bind to metal surfaces also makes them useful for stabilizing metal nanoparticles, which are themselves important catalysts. nih.gov

Development of Novel Synthetic Methodologies Leveraging Isocyanide Reactivity

The distinct reactivity of the isocyanide group in compounds like Methyl 2-isocyanooctanoate is a fertile ground for the development of new synthetic methods. Beyond their role in established MCRs, their ability to undergo insertion reactions and novel cycloadditions opens new avenues for molecule construction.

Insertion Reactions: Isocyanides are known to insert into carbon-metal or metal-heteroatom bonds. vu.nl This process, often catalyzed by base metals like copper or cobalt, creates an imidoyl metal species that can react further, enabling the construction of complex nitrogen-containing molecules. vu.nl The propensity for isocyanides to undergo multiple insertions is a challenge that, when controlled, can lead to the formation of unique heterocyclic systems. researchgate.net

Novel Cycloadditions: The isocyanide moiety can participate in cycloaddition reactions beyond the classic Van Leusen synthesis. A notable example is the formal [3+2] cycloaddition between isocyanoacetate esters and 2-nitrobenzofurans, which proceeds with high diastereo- and enantioselectivity to create complex, fused heterocyclic systems. nih.gov Isocyanides can also participate in [4+1] cycloadditions with various electrophilic partners, providing a powerful strategy for synthesizing diverse five-membered rings. These novel catalytic and organocatalytic reactions expand the synthetic toolkit available to chemists for building molecular complexity. nih.gov

Future Research Directions and Perspectives on Methyl 2 Isocyanooctanoate

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The isocyanide functional group is known for its diverse reactivity, capable of acting as a nucleophile, electrophile, or even a radical acceptor. Future research on methyl 2-isocyanooctanoate should aim to exploit this versatility to uncover new chemical transformations.

A significant area for exploration is the application of modern photocatalysis. Visible-light-induced reactions could unlock novel pathways for the functionalization of the isocyanide group, potentially leading to the formation of unique heterocyclic structures or enabling C-H functionalization at other positions on the octanoate (B1194180) chain. The generation of imidoyl radical intermediates under photocatalytic conditions could be a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds.

Furthermore, leveraging the dual electrophilic and nucleophilic nature of the isocyanide carbon could lead to the discovery of unprecedented cycloaddition reactions or transition-metal-catalyzed transformations. Investigating its role in multicomponent reactions (MCRs) beyond the well-known Ugi and Passerini reactions could yield complex molecular scaffolds in a single, efficient step.

Table 1: Potential Areas for Reactivity Exploration

| Research Area | Potential Transformations | Expected Outcomes |

| Photocatalysis | Imidoyl radical formation, C-H activation | Novel heterocycles, functionalized amides |

| Transition Metal Catalysis | [4+1] Cycloadditions, cross-coupling reactions | Complex carbocycles and heterocycles |

| Multicomponent Reactions | Novel MCRs, domino reaction sequences | High molecular complexity, scaffold diversity |

| Radical Chemistry | Geminal radical acceptor reactions | Functionalized ketene (B1206846) imines and aminals |

Development of Asymmetric Synthesis Methodologies Involving Methyl 2-Isocyanooctanoate

The carbon atom alpha to the isocyanide group in methyl 2-isocyanooctanoate is a stereocenter, making the development of asymmetric synthetic methods a critical research direction. Future work should focus on reactions that can control the stereochemistry of this center or use its inherent chirality to influence the formation of new stereocenters elsewhere in the molecule.

Strategies for achieving high levels of stereocontrol include the use of chiral catalysts, such as transition metal complexes with chiral ligands or chiral organocatalysts. These catalysts could direct the approach of reactants to the isocyanide or the adjacent ester group, enabling enantioselective or diastereoselective transformations. For instance, developing asymmetric variants of the Passerini or Ugi reactions using methyl 2-isocyanooctanoate as a chiral component could provide access to enantiomerically enriched peptide-like molecules.

Another promising approach is the use of chiral auxiliaries. Attaching a removable chiral group to the ester functionality could allow for highly diastereoselective reactions, after which the auxiliary is cleaved to yield the enantiopure product.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of isocyanides are often complicated by their potent, unpleasant odors and potential instability. Continuous flow chemistry offers a compelling solution to these challenges by enabling the in situ generation and immediate consumption of reactive intermediates in a closed system. Future research should focus on developing a telescoped continuous flow process for methyl 2-isocyanooctanoate. This would involve synthesizing the compound from its N-formyl precursor in one reactor and directly streaming it into a second reactor for a subsequent transformation, minimizing handling and improving safety and efficiency.

Integrating these flow setups with automated synthesis platforms represents the next technological leap. Automated systems, controlled by data-driven algorithms, can perform multi-step syntheses, purifications, and analyses with minimal human intervention. Combining a flow-based synthesis of methyl 2-isocyanooctanoate with a robotic platform for reaction screening or library synthesis would dramatically accelerate the discovery of new derivatives and their applications.

Advanced Computational Approaches for Predictive Synthesis and Property Engineering

Computational chemistry and machine learning are poised to revolutionize how synthetic routes are designed and how molecular properties are predicted. For methyl 2-isocyanooctanoate, advanced computational approaches can provide deep insights into its reactivity and guide experimental work.

Quantum-chemical methods , such as Density Functional Theory (DFT), can be used to model reaction mechanisms, calculate transition state energies, and predict the outcomes of unknown transformations. This can help researchers identify the most promising reaction conditions and avoid unfeasible pathways, saving significant time and resources.

Furthermore, retrosynthesis software powered by artificial intelligence can propose novel and efficient synthetic routes to complex target molecules derived from methyl 2-isocyanooctanoate. By inputting a desired structure, these tools can work backward to identify potential precursors, with methyl 2-isocyanooctanoate serving as a key starting material. Machine learning models could also be trained to predict the physical, chemical, and biological properties of virtual libraries of its derivatives, allowing for the in silico engineering of molecules with desired characteristics.

Table 2: Computational Tools and Their Applications

| Computational Tool | Application for Methyl 2-Isocyanooctanoate |

| Density Functional Theory (DFT) | Predict reaction feasibility, model transition states, understand stereoselectivity. |

| AI-Powered Retrosynthesis | Design efficient multi-step syntheses of complex molecules. |

| Machine Learning Models | Predict properties (e.g., solubility, reactivity, bioactivity) of derivatives. |

| Molecular Dynamics (MD) | Simulate interactions with biological targets, such as enzymes or receptors. |

Sustainable and Biocatalytic Approaches to Synthesis and Functionalization

Adopting the principles of green chemistry is essential for modern synthetic chemistry. Future research on methyl 2-isocyanooctanoate should prioritize the development of more sustainable synthetic methods. This includes using greener dehydrating agents (such as p-toluenesulfonyl chloride instead of phosgene (B1210022) derivatives), employing water as a reaction solvent for multicomponent reactions, and minimizing waste generation through optimized, high-yield protocols.

A particularly innovative frontier is the exploration of biocatalysis . While the enzymatic synthesis of isocyanides is not yet a mainstream technique, many natural products contain this functional group, implying the existence of biosynthetic pathways. Future research could focus on:

Enzyme Discovery: Identifying and isolating enzymes from microorganisms that produce isocyanide-containing natural products.

Enzyme Engineering: Modifying existing enzymes (e.g., hydrolases or transferases) through directed evolution to catalyze the synthesis or functionalization of methyl 2-isocyanooctanoate with high selectivity and under mild, aqueous conditions.

The development of biocatalytic routes would represent a major advance in sustainability, offering an environmentally benign alternative to traditional chemical methods.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-isocyanooctanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves the formation of the isocyano group via dehydration of a formamide precursor or through Ugi-type multicomponent reactions. Key variables include:

- Catalysts : Use of silver cyanide or chloroformamidinium salts to promote isonitrile formation .

- Temperature : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions.

- Solvent Selection : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis .

Optimization should follow Design of Experiments (DoE) principles, varying parameters systematically. Experimental protocols must detail stoichiometry, purification (e.g., column chromatography), and yield calculations for reproducibility .

Basic: What spectroscopic and analytical techniques are critical for characterizing Methyl 2-isocyanooctanoate?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy :

- ¹H NMR : Isocyano protons (δ 2.5–3.0 ppm, multiplet) and ester methyl groups (δ 3.6–3.8 ppm).

- ¹³C NMR : Isocyano carbon (δ 120–130 ppm) and carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Strong absorption at ~2150 cm⁻¹ (isocyano C≡N stretch).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Documentation must align with journal guidelines, ensuring raw data is archived in supplementary materials .

Basic: What safety protocols are essential when handling Methyl 2-isocyanooctanoate in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile isocyanates.

- Storage : In airtight containers under nitrogen at −20°C to prevent degradation .

Refer to SDS guidelines for spill management and emergency procedures, emphasizing compatibility with common lab solvents .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and MS to confirm functional groups.

- Computational Aids : Density Functional Theory (DFT) simulations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.

- Purity Checks : Use HPLC or GC-MS to detect impurities causing anomalous peaks .

Contradictions should be discussed in the context of solvent effects or tautomerism, with raw data provided for peer review .

Advanced: What role does Methyl 2-isocyanooctanoate play in multicomponent reactions (MCRs), and how can its reactivity be tuned?

Methodological Answer:

- Reactivity in MCRs : Acts as an isonitrile component in Ugi or Passerini reactions.

- Tuning Strategies :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate imine formation.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to optimize stoichiometry .

Advanced: How can computational methods predict novel reaction pathways involving Methyl 2-isocyanooctanoate?

Methodological Answer:

- DFT Calculations : Model transition states for cycloadditions or nucleophilic attacks.

- Molecular Dynamics : Simulate solvent interactions to predict regioselectivity.

- Software : Use ORCA or NWChem for energy minimization, referencing benchmarks from similar isocyanates .

Methodological: How to design a reproducible synthesis protocol for publication?

Methodological Answer:

- Documentation : Follow Beilstein Journal guidelines:

- Detail experimental steps, including exact temperatures and stirring rates.

- Provide characterization data for key intermediates.

- Include supplementary files for uncommon procedures (e.g., cryogenic reactions) .

- Validation : Independent replication by lab members to confirm yields and purity.

Advanced: What green chemistry principles apply to solvent selection for reactions involving Methyl 2-isocyanooctanoate?

Methodological Answer: